An In-depth Technical Guide to 3,4-Dimethylpyridin-2(1H)-one (CAS Number: 36330-90-2)
An In-depth Technical Guide to 3,4-Dimethylpyridin-2(1H)-one (CAS Number: 36330-90-2)
A Note to the Researcher: The current body of publicly accessible scientific literature on 3,4-Dimethylpyridin-2(1H)-one (CAS 36330-90-2) is limited. While the broader class of 3,4-dihydropyridin-2(1H)-ones, to which this molecule belongs, has been a subject of considerable research interest, specific data pertaining to this particular compound—including detailed synthesis protocols, comprehensive spectroscopic analysis, and in-depth biological activity studies—are not extensively documented in peer-reviewed publications. This guide, therefore, synthesizes the available information on the general class of compounds to provide a foundational understanding and contextual framework for researchers and drug development professionals interested in 3,4-Dimethylpyridin-2(1H)-one. The methodologies and potential applications described herein are largely extrapolated from studies on structurally related analogs and should be considered as a starting point for further investigation.
Introduction and Molecular Overview
3,4-Dimethylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone family. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2][3] Derivatives of the closely related 3,4-dihydropyridin-2(1H)-one (3,4-DHPo) class have demonstrated a wide array of pharmacological activities, including but not limited to, vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties.[2][3] This suggests that 3,4-Dimethylpyridin-2(1H)-one may hold untapped potential as a building block or a pharmacologically active agent in its own right.
Table 1: Physicochemical Properties of 3,4-Dimethylpyridin-2(1H)-one
| Property | Value | Source |
| CAS Number | 36330-90-2 | [4] |
| Molecular Formula | C₇H₉NO | [4] |
| Molecular Weight | 123.15 g/mol | [5] |
| Synonyms | 3,4-Dimethyl-2-pyridinol, 3,4-Dimethyl-2-pyridone | [5] |
Synthesis Strategies: A Generalized Approach
One of the most common approaches is a variation of the Hantzsch pyridine synthesis or the Biginelli reaction.[2][6] A generalized synthetic pathway for 3,4-disubstituted-2(1H)-pyridones often involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, such as urea or ammonia.[2][6]
For the specific case of 3,4-Dimethylpyridin-2(1H)-one, a plausible synthetic route could involve the reaction of a β-diketo compound with an appropriate nitrogen source, followed by cyclization and subsequent methylation. However, without experimental validation, this remains a theoretical projection.
Modern synthetic methodologies for this class of compounds also employ green chemistry principles, such as the use of microwave irradiation or solvent-free conditions to improve yields and reduce environmental impact.[7][8]
Caption: Generalized Multicomponent Reaction (MCR) workflow for the synthesis of the 3,4-dihydropyridin-2(1H)-one scaffold.
Potential Biological Activity and Therapeutic Applications
The biological activity of 3,4-Dimethylpyridin-2(1H)-one has not been specifically reported. However, the broader class of pyridinones and dihydropyridinones has been extensively investigated, revealing a diverse range of pharmacological effects. This provides a strong rationale for the investigation of this particular compound.
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Anticancer and Anti-fibrosis Activity: Certain pyridin-2(1H)-one derivatives have been synthesized and evaluated for their anti-cancer and anti-fibrosis properties.[9] For instance, some derivatives have shown potency against lung cancer cell lines by inhibiting translation initiation factor eIF3a.[9]
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Antimicrobial and Antituberculosis Activity: Studies on 3,4-dihydropyrimidin-2(1H)-one analogues have demonstrated potent antimicrobial and antitubercular activities.[7]
-
Neurological Applications: Some substituted pyridin-2(1H)-ones have been investigated for their analgesic properties, showing potential in treating inflammatory pain.[10]
-
Cardiovascular Effects: The structural similarity of 3,4-dihydropyridin-2(1H)-ones to 1,4-dihydropyridines, a well-known class of calcium channel blockers, suggests potential applications in cardiovascular medicine.[2][3]
-
Adenosine Receptor Antagonism: Dihydropyrimidin-2(1H)-ones have been identified as a novel class of potent and selective A2B adenosine receptor antagonists, which are promising drug candidates for conditions like diabetes, asthma, and COPD.[11]
Given this context, 3,4-Dimethylpyridin-2(1H)-one represents a valuable candidate for screening in a variety of biological assays to determine its specific activity profile.
Spectroscopic Characterization: A Predictive Approach
Table 2: Predicted Spectroscopic Data for 3,4-Dimethylpyridin-2(1H)-one
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to two methyl groups, likely in the range of δ 1.8-2.5 ppm. Aromatic or vinylic protons on the pyridinone ring would be expected in the downfield region (δ 6.0-8.0 ppm). The NH proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Resonances for the two methyl carbons would be expected in the aliphatic region (δ 10-30 ppm). The spectrum would also feature signals for the sp² hybridized carbons of the pyridinone ring, including a characteristic signal for the carbonyl carbon (C=O) in the range of δ 160-180 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the range of 1650-1690 cm⁻¹. An N-H stretching vibration would be expected as a broad band around 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methyl and ring protons would also be present. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 123.15. Fragmentation patterns would likely involve the loss of methyl groups or other characteristic cleavages of the pyridinone ring. |
It is imperative for any researcher working with this compound to obtain and interpret experimental spectroscopic data to confirm its identity and purity.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3,4-Dimethylpyridin-2(1H)-one is not widely available. Therefore, it is crucial to handle this compound with the caution appropriate for a novel chemical entity whose toxicological properties have not been fully investigated. General safety precautions for handling related pyridinone compounds should be followed.[12][13]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[14]
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[14][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[14]
For related compounds, hazards such as skin and eye irritation, and potential harm if swallowed or inhaled have been noted.[15][16] Therefore, it is prudent to assume that 3,4-Dimethylpyridin-2(1H)-one may present similar hazards until specific toxicological data becomes available.
Future Directions and Research Opportunities
The limited specific data on 3,4-Dimethylpyridin-2(1H)-one presents a clear opportunity for further research. Key areas for investigation include:
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Development and Optimization of a Specific Synthesis Protocol: A robust and scalable synthesis method would be the first step in enabling further research.
-
Comprehensive Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques (1D and 2D NMR, HRMS, IR) and potentially X-ray crystallography would provide a definitive structural confirmation.
-
In-depth Biological Screening: A broad-based screening of the compound against various biological targets (e.g., cancer cell lines, microbial strains, specific enzymes, and receptors) could uncover novel pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of related analogs would be a logical next step to optimize potency and selectivity.
The pyridinone scaffold continues to be a fertile ground for drug discovery, and 3,4-Dimethylpyridin-2(1H)-one stands as an under-explored member of this important class of compounds, awaiting detailed scientific inquiry to unlock its full potential.
References
A consolidated list of references will be provided upon the availability of more specific and comprehensive data for 3,4-Dimethylpyridin-2(1H)-one. The information in this guide is based on the general knowledge of the 3,4-dihydropyridin-2(1H)-one class of compounds, as indicated by the citations throughout the text.
Sources
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- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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